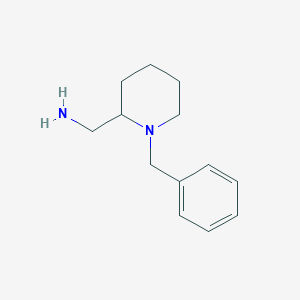

2-Aminomethyl-1-benzyl-piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpiperidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWRQRNCULDABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439969 | |

| Record name | 2-Aminomethyl-1-benzyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170701-98-1 | |

| Record name | 1-(Phenylmethyl)-2-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170701-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminomethyl-1-benzyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzylpiperidin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminomethyl-1-benzyl-piperidine

Introduction

2-Aminomethyl-1-benzyl-piperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a "privileged structure" frequently found in biologically active compounds and approved pharmaceuticals.[1] The addition of a benzyl group at the nitrogen atom and an aminomethyl group at the 2-position creates a molecule with interesting structural and electronic features, suggesting potential interactions with various biological targets.[2][3]

This technical guide provides a comprehensive overview of the available physicochemical data for this compound and its closely related analogs. Due to the limited availability of direct experimental data for the title compound in public literature, this guide also includes detailed, proposed experimental protocols for its synthesis and for the evaluation of its potential biological activity as an acetylcholinesterase inhibitor, a common target for N-benzylpiperidine derivatives.[4][5]

Physicochemical Properties

Table 1: Calculated Properties for this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | (1-benzylpiperidin-2-yl)methanamine |

Table 2: Physicochemical Data of Structural Analogs

| Property | 2-(Aminomethyl)piperidine | 2-Benzylpiperidine |

| CAS Number | 22990-77-8[3] | 32838-55-4 |

| Molecular Formula | C₆H₁₄N₂[3] | C₁₂H₁₇N |

| Molecular Weight | 114.19 g/mol [3] | 175.27 g/mol |

| Appearance | Colorless to pale yellow liquid[6] | - |

| Boiling Point | 176.9°C at 760 mmHg[6] | - |

| Melting Point | 37.4°C (predicted)[6] | - |

| Density | 0.9406 g/mL at 25°C[3] | - |

| Solubility | Soluble in water[6] | 7.7 µg/mL (at pH 7.4) |

| pKa (protonated) | Not available | Not available |

Synthesis and Characterization

A specific, detailed synthesis protocol for this compound is not described in the searched literature. However, a standard and highly effective method for the N-alkylation of secondary amines like piperidines is reductive amination.[7] This method involves the reaction of the amine with an aldehyde (in this case, benzaldehyde) to form an iminium ion intermediate, which is then reduced in situ to the desired amine.

Proposed Synthetic Workflow

Experimental Protocol: Synthesis via Reductive Amination[7]

This protocol describes the N-benzylation of 2-(aminomethyl)piperidine using benzaldehyde and sodium triacetoxyborohydride.

Materials:

-

2-(Aminomethyl)piperidine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(aminomethyl)piperidine (1.0 eq) and anhydrous dichloromethane.

-

Addition of Aldehyde: Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Potential Biological Activity and Screening

N-benzylpiperidine derivatives are known to exhibit a wide range of biological activities, with a significant number being investigated as inhibitors of acetylcholinesterase (AChE) for potential use in treating Alzheimer's disease.[4][5] The N-benzyl moiety can engage in crucial π-π stacking or cation-π interactions within the active site of various biological targets.[8] Given its structural similarity to known AChE inhibitors, this compound is a candidate for evaluation against this enzyme.

AChE Inhibition Assay Workflow

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the widely used Ellman's method for measuring AChE activity.[9][10][11]

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Donepezil)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer to the desired concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Add phosphate buffer to each well.

-

Add various concentrations of the test compound or positive control to the respective wells. For the control wells (100% activity), add the solvent vehicle (DMSO).

-

Add the AChE solution to all wells except for the blank.

-

-

Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the DTNB solution followed by the ATCI substrate solution to all wells to start the reaction.

-

Measurement: Immediately begin measuring the absorbance at 412 nm every minute for a specified duration (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

References

- 1. ijnrd.org [ijnrd.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. perlego.com [perlego.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. assaygenie.com [assaygenie.com]

2-Aminomethyl-1-benzyl-piperidine mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Aminomethyl-1-benzyl-piperidine and Related Derivatives

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] While a specific, named therapeutic agent with this exact structure is not extensively documented in publicly available literature, the broader class of N-benzylpiperidine derivatives has been the subject of intensive research. These investigations have revealed a polypharmacological profile, with compounds in this class demonstrating significant activity at a range of biological targets. This technical guide will provide an in-depth overview of the primary mechanisms of action associated with this compound and its close analogs, focusing on their interactions with key receptor and enzyme systems. The information is intended for researchers, scientists, and drug development professionals.

Primary Molecular Targets and Mechanisms of Action

Research into N-benzylpiperidine derivatives has identified several key molecular targets. The primary mechanisms of action revolve around the modulation of sigma receptors, inhibition of cholinesterases, and interaction with monoamine transporters.

Sigma Receptor Modulation

A predominant and well-documented mechanism of action for many benzylpiperidine derivatives is their interaction with sigma receptors (σR), particularly the σ1 and σ2 subtypes.[3][4] These receptors are involved in a multitude of cellular functions and are considered important targets for neurological disorders and pain.[3]

Signaling Pathways: The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon activation by agonists, it is thought to translocate and modulate the function of various ion channels and signaling proteins. The precise signaling cascade can be complex and cell-type dependent.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Aminomethyl-1-benzyl-piperidine (CAS No. 170701-98-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Aminomethyl-1-benzyl-piperidine, a functionalized piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a wide array of pharmaceuticals and biologically active compounds, recognized for its ability to confer desirable pharmacokinetic properties.[1] The N-benzyl group, in particular, is a common feature in compounds targeting the central nervous system. This document outlines the chemical identity, potential synthetic routes, and anticipated biological activities of this compound, drawing upon established methodologies for related compounds.

Chemical Identity and Properties

A summary of the key chemical identifiers for this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 170701-98-1 | [2] |

| Molecular Formula | C₁₃H₂₀N₂ | N/A |

| Molecular Weight | 204.31 g/mol | N/A |

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process, as illustrated in the workflow diagram below. This process typically begins with the construction of the core piperidine ring, followed by the introduction of the aminomethyl and benzyl functionalities.

Caption: General synthesis workflow for this compound.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a hypothetical representation based on general procedures for the synthesis of similar piperidine derivatives.[3][4]

Step 1: Synthesis of 1-Benzyl-2-piperidone

-

To a solution of glutaraldehyde in a suitable solvent (e.g., ethanol), add benzylamine at room temperature.

-

The reaction mixture is stirred for a specified period to facilitate the formation of the corresponding imine.

-

A reducing agent, such as sodium borohydride, is then added portion-wise to the reaction mixture to effect the reductive cyclization.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography to yield 1-benzyl-2-piperidone.

Step 2: Synthesis of this compound

-

The 1-benzyl-2-piperidone is subjected to an aminomethylation reaction. One possible route is a variation of the Strecker synthesis, where the ketone is treated with an amine source and a cyanide source, followed by reduction of the resulting aminonitrile.

-

Alternatively, a Wittig-type reaction could be employed to introduce a cyanomethylene group, which is then reduced to the aminomethyl group.

-

The final product, this compound, is purified using standard techniques such as column chromatography or distillation.

A recently developed green synthesis method for the precursor, 2-aminomethylpiperidine, involves the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan using a Pt/γ-Al2O3 catalyst, achieving a yield of 72.0%.[5] This precursor could then be benzylated to yield the target compound.

Potential Biological Activity and Quantitative Data

Direct experimental data on the biological activity of this compound is limited. However, the activities of structurally related benzylpiperidine derivatives can provide insights into its potential pharmacological profile. Piperidine derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors and CNS agents.[6]

Acetylcholinesterase (AChE) Inhibition

Several 1-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. One of the most potent compounds in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an IC₅₀ value of 0.56 nM.[7] Another potent inhibitor, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil), has an IC₅₀ of 5.7 nM for AChE.[8]

The table below summarizes the AChE inhibitory activity of some related benzylpiperidine compounds.

| Compound | Target | IC₅₀ (nM) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 | [7] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Acetylcholinesterase (AChE) | 5.7 | [8] |

Monoamine Transporter Binding

2-Benzylpiperidine, a structurally similar compound, has been studied for its interaction with monoamine transporters. It has shown affinity for the dopamine transporter (DAT) with a reported Kᵢ of 6,360 nM and an IC₅₀ for DAT inhibition in the range of 3,780 to 8,800 nM.[9] It also demonstrated some inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT) at high concentrations.[9]

Signaling Pathways and Mechanisms of Action

Given the potential for acetylcholinesterase inhibition, a likely mechanism of action for this compound, if active, would involve the modulation of cholinergic signaling. By inhibiting AChE, the compound would increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Potential mechanism of action via acetylcholinesterase inhibition.

Conclusion

This compound, with the CAS number 170701-98-1, represents a molecule of interest within the broader class of biologically active piperidine derivatives. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis and potential biological activities based on established knowledge of related compounds. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this specific molecule. Researchers are encouraged to use the provided hypothetical protocols and workflows as a starting point for their investigations.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine synthesis [organic-chemistry.org]

- 5. A new method for green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

Spectral Data Analysis of 2-Aminomethyl-1-benzyl-piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available spectral data for 2-Aminomethyl-1-benzyl-piperidine, also known by its IUPAC name (1-benzylpiperidin-2-yl)methanamine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by presenting key analytical data, detailed experimental protocols, and visualizations of the analytical workflow.

Compound Overview

Structure:

Molecular Formula: C₁₃H₂₀N₂

Monoisotopic Mass: 204.1626 g/mol

This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. The structural characterization of this compound is crucial for confirming its identity, purity, and for understanding its chemical properties, which are fundamental aspects of the drug development process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for this purpose.

Spectral Data Presentation

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. The following table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be used to confirm its presence in a sample.

Table 1: Predicted Mass Spectrometry Data for (1-benzylpiperidin-2-yl)methanamine [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 205.16992 |

| [M+Na]⁺ | 227.15186 |

| [M-H]⁻ | 203.15536 |

| [M+NH₄]⁺ | 222.19646 |

| [M+K]⁺ | 243.12580 |

| [M]⁺ | 204.16209 |

Data Source: Predicted Collision Cross Section (CCS) values calculated using CCSbase.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific, experimentally verified ¹H and ¹³C NMR chemical shifts for this compound are not available in the provided search results, spectral data for this compound are reported to be available in the SpectraBase database. Researchers can refer to this database for detailed NMR spectra.

For context, the ¹H NMR spectrum of the related compound, 1-benzylpiperidine, in DMSO shows signals for the benzyl and piperidine protons.[2] The aromatic protons typically appear in the range of δ 7.2-7.4 ppm, the benzylic protons (CH₂) around δ 3.4 ppm, and the piperidine ring protons at various shifts in the upfield region.[2] For this compound, one would expect to see additional signals corresponding to the aminomethyl group (CH₂-NH₂).

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C-N stretching. A vapor phase IR spectrum is noted as being available in the SpectraBase database.

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of benzylpiperidine derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Typical parameters include a 30° pulse angle and a 1-2 second relaxation delay.

-

¹³C NMR: Typical parameters include a 45° pulse angle and a 2-second relaxation delay with proton decoupling.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation for positive ion mode analysis.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

ESI-MS Protocol: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode. Typical ESI source parameters include a spray voltage of 3-4 kV and a capillary temperature of 250-300 °C.

-

Data Analysis: Determine the m/z of the molecular ion peak (e.g., [M+H]⁺) and compare it with the theoretical value. Analyze the fragmentation pattern to gain structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or as a solid using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Data Acquisition: Typically, spectra are recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

Logical Relationships in Spectral Data Analysis

The interpretation of spectral data relies on the logical relationship between the observed data and the molecular structure. The following diagram illustrates this relationship.

Caption: Logical flow from a proposed chemical structure to its verification via spectral data.

References

Potential Therapeutic Targets of 1-Benzylpiperidine and Benzoylpiperidine Derivatives: A Technical Guide

Disclaimer: This document summarizes the potential therapeutic targets of derivatives of 1-benzylpiperidine and benzoylpiperidine based on available scientific literature. Direct pharmacological data for the specific molecule, 2-Aminomethyl-1-benzyl-piperidine, was not found in the performed search. The information presented herein is based on structurally similar compounds and should be interpreted as potential areas of investigation for the core molecule.

Introduction

The 1-benzylpiperidine and benzoylpiperidine scaffolds are considered "privileged structures" in medicinal chemistry due to their recurrence in a wide range of biologically active compounds.[1] Derivatives incorporating these moieties have been explored for a variety of therapeutic applications, primarily targeting the central nervous system. This guide details the key molecular targets, associated pharmacological data, and relevant experimental methodologies for these classes of compounds.

Core Therapeutic Targets and Pharmacological Data

The primary therapeutic targets identified for 1-benzylpiperidine and benzoylpiperidine derivatives include serotonin receptors, cholinesterases, monoamine transporters, and enzymes involved in neuroinflammation and neurotransmitter metabolism.

Serotonin Receptors (5-HT)

A significant area of investigation for benzoylpiperidine derivatives has been their interaction with serotonin receptors, particularly the 5-HT₂A receptor, with the goal of developing atypical antipsychotics.[2] These compounds often exhibit a favorable selectivity profile over dopamine D₂ receptors, which is a key characteristic of atypical antipsychotics.

Table 1: Affinity of Benzoylpiperidine Derivatives for Serotonin and Dopamine Receptors

| Compound | Target | pKi | IC₅₀ (nM) | Selectivity (5-HT₂A/D₂) | Reference |

| Compound 34 | 5-HT₂A | 8.04 | - | 1.29 | [2] |

| D₂ | 6.25 | - | [2] | ||

| Compound 31 | 5-HT₂A | - | 1.1 | - | [2] |

| 5-HT₁A | - | 68 | - | [2] | |

| Compound 33 | 5-HT₂A | - | 2.4 | - | [2] |

| (-)-39 | 5-HT₂A | 8.25 | - | 1.37 | [2] |

| D₂ | 6.00 | - | [2] |

Cholinesterases and Serotonin Transporter (SERT)

In the context of Alzheimer's disease, 1-benzylpiperidine and 1-benzoylpiperidine derivatives have been designed as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT).[3] The rationale is to simultaneously address the cholinergic deficit and the depressive symptoms often observed in Alzheimer's patients. Some compounds also show activity against butyrylcholinesterase (BuChE).

Table 2: Inhibitory Activity of 1-Benzylpiperidine/Benzoylpiperidine Derivatives against Cholinesterases and SERT

| Compound | Target | IC₅₀ (µM) | Reference | |---|---|---| | Compound 19 | AChE | Moderate |[3] | | | BuChE | Moderate |[3] | | | SERT | Low Affinity |[3] | | Compound 21 | BuChE | Good |[3] | | | SERT | Good |[3] |

Monoamine Oxidases (MAO)

Benzylpiperidine-derived hydrazones have been synthesized and evaluated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical in the metabolism of neurotransmitters.[4] Inhibition of MAOs can increase the levels of monoamine neurotransmitters, a strategy used in the treatment of neurodegenerative diseases.

Table 3: Inhibitory Activity of Benzylpiperidine-Derived Hydrazones against MAO and AChE

| Compound | Target | IC₅₀ (µM) | Reference | |---|---|---| | Compound 8 | AChE | 0.064 ± 0.001 |[4] | | | MAO-A | 2.55 ± 0.02 |[4] | | | MAO-B | 1.47 ± 0.06 |[4] | | Compound 5 | AChE | - |[4] | | | MAO-A | Moderate |[4] | | | MAO-B | Moderate |[4] |

Monoacylglycerol Lipase (MAGL)

More recently, benzylpiperidine and benzylpiperazine derivatives have been investigated as reversible inhibitors of monoacylglycerol lipase (MAGL).[5] MAGL is a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), and its inhibition has potential anti-inflammatory, anti-nociceptive, and anti-cancer applications.

Experimental Protocols

Radioligand Binding Assays (for 5-HT and D₂ Receptors)

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. The general protocol involves:

-

Membrane Preparation: Isolation of cell membranes expressing the receptor of interest from cell lines or animal tissues.

-

Incubation: Incubation of the membrane preparation with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the test compound.

-

Separation: Separation of bound from unbound radioligand, typically by rapid filtration.

-

Detection: Quantification of the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Calculation of Ki values from IC₅₀ values using the Cheng-Prusoff equation.

Enzyme Inhibition Assays (for AChE, BuChE, MAO, and MAGL)

Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme. A common method is a colorimetric assay:

-

Enzyme and Substrate Preparation: Preparation of a solution containing the purified enzyme and a suitable substrate that produces a colored product upon enzymatic reaction.

-

Incubation: Pre-incubation of the enzyme with varying concentrations of the inhibitor (test compound).

-

Reaction Initiation: Addition of the substrate to initiate the enzymatic reaction.

-

Detection: Measurement of the absorbance of the colored product over time using a spectrophotometer.

-

Data Analysis: Calculation of IC₅₀ values by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway for 5-HT₂A Receptor Antagonism

Caption: Antagonism of 5-HT₂A receptor signaling by a benzoylpiperidine derivative.

Experimental Workflow for Enzyme Inhibition Assay

Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.

Logical Relationship of Multi-Target Drug Design for Alzheimer's Disease

Caption: Dual-target therapeutic strategy for Alzheimer's disease.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

Safety and Toxicity Profile of N-Benzylpiperidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzylpiperidine (N-BP) scaffold is a prevalent structural motif in medicinal chemistry, integral to the design of a wide array of therapeutic agents. Its presence in numerous centrally acting drugs underscores its importance in targeting various biological pathways. However, the increasing use of N-benzylpiperidine and its derivatives necessitates a thorough understanding of their safety and toxicity profiles. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of N-benzylpiperidine compounds, drawing from in vitro and in vivo studies, and data on structurally related analogs.

Executive Summary

N-benzylpiperidine and its derivatives exhibit a range of biological activities and, consequently, a varied toxicity profile. While many derivatives developed for therapeutic purposes are reported to have low toxicity in specific assays, the parent compounds and other analogs can elicit adverse effects. The primary toxicological concerns identified in the literature revolve around neurotoxicity and general acute toxicity. This guide consolidates available quantitative data, details relevant experimental methodologies, and visualizes potential toxicological pathways to provide a foundational resource for professionals in drug development and research.

Acute Toxicity

Acute toxicity data for N-benzylpiperidine and its isomers are limited. The available data, primarily from studies on derivatives and related compounds, suggest a potential for significant acute toxicity.

Quantitative Acute Toxicity Data

| Compound | Test Species | Route of Administration | LD50 | Toxic Effects | Reference |

| 4-Benzylpiperidine | Mouse | Intravenous | 56 mg/kg | Details of toxic effects not reported other than lethal dose value. | [1] |

| 1-Benzyl-4-benzylaminopiperidine dihydrochloride | Mouse | Oral | 410 mg/kg | Details of toxic effects not reported other than lethal dose value. | [2] |

| 4-(N-Benzyl-N-phenylamino)-1-methylpiperidine | Mouse | Oral | 250 mg/kg | Details of toxic effects not reported other than lethal dose value. | [3] |

| 4-(N-Benzyl-N-phenylamino)-1-methylpiperidine | Mouse | Intraperitoneal | 107 mg/kg | Details of toxic effects not reported other than lethal dose value. | [3] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

A safety data sheet for 4-benzylpiperidine also notes that for humans, ingestion of less than 150 grams may be fatal or cause serious health damage[1].

In Vitro Toxicity

In vitro assays provide valuable insights into the cytotoxic and genotoxic potential of N-benzylpiperidine compounds at a cellular level.

Cytotoxicity

Genotoxicity

There is a lack of specific genotoxicity data for N-benzylpiperidine. However, studies on the related compound N-benzylpiperazine in differentiated human neuroblastoma SH-SY5Y cells did not find evidence of genotoxicity in the comet assay[5]. It is important to note that this finding cannot be directly extrapolated to all N-benzylpiperidine compounds, and further genotoxicity testing, such as the Ames test, would be necessary for a comprehensive assessment.

Neurotoxicity

The central nervous system is a key target for both the therapeutic and toxic effects of N-benzylpiperidine compounds. The pharmacological actions of some isomers, such as 4-benzylpiperidine, involve the release of monoamines and inhibition of monoamine oxidase, which can contribute to neurotoxic effects at high doses[6].

Studies on the closely related N-benzylpiperazine (BZP) provide significant insights into the potential neurotoxic mechanisms of N-benzylpiperidine compounds. These mechanisms include:

-

Oxidative Stress: Increased production of reactive oxygen species (ROS).

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and decreased ATP production.

-

Calcium Homeostasis Dysregulation: Increased intracellular calcium levels.

-

Apoptosis Induction: Activation of caspase-dependent cell death pathways.[5][7][8]

Hepatotoxicity

The potential for N-benzylpiperidine compounds to cause liver damage (hepatotoxicity) is another area of concern, largely informed by studies on N-benzylpiperazine. In vitro studies using liver cell lines have shown that BZP can induce cytotoxicity[9].

Signaling Pathways in N-Benzylpiperidine Toxicity

Based on studies of N-benzylpiperazine and other piperidine derivatives, several signaling pathways are likely involved in the toxic effects of N-benzylpiperidine compounds. The induction of apoptosis appears to be a key mechanism, potentially triggered by mitochondrial stress and the activation of caspase cascades.

Potential signaling pathway for N-benzylpiperidine-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to assess the toxicity of N-benzylpiperidine compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

HepG2 (human liver cancer cell line) or SH-SY5Y (human neuroblastoma cell line) cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

N-benzylpiperidine compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the N-benzylpiperidine compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental workflow for the MTT cytotoxicity assay.

Comet Assay for Genotoxicity

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.

Materials:

-

Lymphocytes or a suitable cell line

-

Low melting point agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with image analysis software

Procedure:

-

Cell Preparation: Expose cells to the N-benzylpiperidine compound for a defined period.

-

Embedding: Mix the cell suspension with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the nucleoids.

-

Alkaline Unwinding: Place the slides in electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA.

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail.

Experimental workflow for the Comet assay.

Conclusion and Future Directions

The available data on the safety and toxicity of N-benzylpiperidine compounds, while not exhaustive, indicate a potential for acute toxicity and neurotoxicity. The mechanisms of toxicity are likely to involve oxidative stress, mitochondrial dysfunction, and apoptosis, similar to the closely related N-benzylpiperazine.

For drug development professionals and researchers, it is crucial to:

-

Conduct thorough in vitro cytotoxicity and genotoxicity screening of any new N-benzylpiperidine derivatives.

-

Perform in vivo acute and repeated-dose toxicity studies to determine key parameters such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL).

-

Investigate the potential for neurotoxicity and hepatotoxicity, paying close attention to the signaling pathways identified in this guide.

Further research is needed to establish a more complete and specific toxicological profile for the parent N-benzylpiperidine and its isomers. This will enable a more robust risk assessment and facilitate the safer design and development of future therapeutic agents based on this important chemical scaffold.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. RTECS NUMBER-TM4729000-Chemical Toxicity Database [drugfuture.com]

- 3. RTECS NUMBER-TM4921500-Chemical Toxicity Database [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]

- 8. [PDF] An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse | Semantic Scholar [semanticscholar.org]

- 9. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide on the Sigma Receptor Affinity of 2-Aminomethyl-1-benzyl-piperidine and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigma receptors, comprising the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intriguing molecular targets implicated in a wide array of physiological and pathological processes.[1] Initially misidentified as a type of opioid receptor, they are now understood to be unique proteins, with the σ₁ receptor functioning as a ligand-operated chaperone at the mitochondrial-associated endoplasmic reticulum membrane.[2][3] Their role in cellular stress signaling, ion channel modulation, and neurotransmitter systems has made them attractive targets for therapeutic intervention in neurological disorders, pain management, and oncology.[4][5] The piperidine scaffold is a well-established pharmacophore for high-affinity sigma receptor ligands.[6][7] This guide provides a detailed examination of the sigma receptor affinity of piperidine derivatives, with a focus on the structural class of 2-Aminomethyl-1-benzyl-piperidine.

Structure-Activity Relationships of Benzylpiperidine Derivatives at Sigma Receptors

The affinity of piperidine-based ligands for sigma receptors is significantly influenced by the nature and position of substituents on both the piperidine ring and the N-benzyl group.[6] Structure-activity relationship (SAR) studies on 1-aralkyl-4-benzylpiperidine and related series have revealed several key features governing their binding affinity and selectivity.[6]

For instance, in a series of 1-aralkyl-4-benzylpiperidine derivatives, modifications to the aralkyl moiety led to a wide range of affinities for both σ₁ and σ₂ receptors.[6] Similarly, studies on phenoxyalkylpiperidines have shown that methylation patterns on the piperidine ring can dramatically impact σ₁ receptor affinity.[8] The presence of a basic nitrogen atom within the piperidine ring is crucial for high-affinity binding.[9] Specifically, the distance between the nitrogen atom and other key pharmacophoric features plays a critical role in receptor interaction.[10]

Quantitative Affinity Data for Structurally Related Compounds

To provide a quantitative context, the following table summarizes the sigma receptor affinity (Kᵢ in nM) for several 1-benzylpiperidine and related derivatives from the scientific literature.

| Compound Name/Number | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | >420 | >290 | [1] |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | 3.2 | - | - | [12] |

| N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) | 0.89 - 1.49 | 52.3 - 809 | - | [8] |

| N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) | 0.34 - 1.18 | - | - | [8] |

| Benzyl derivative (12a) | 0.54 | >1000 | >1851 | [10] |

Experimental Protocols

General Synthesis of 1-Benzyl-4-substituted-piperidine Derivatives

The synthesis of 1-benzylpiperidine derivatives often involves the N-benzylation of a pre-formed piperidine ring. A general approach, adapted from literature procedures, is outlined below.[13][14]

Reaction Scheme:

A substituted piperidine is reacted with benzyl bromide in the presence of a base, such as potassium carbonate, in an anhydrous solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the reaction.

Step-by-Step Protocol:

-

To a solution of the desired 4-substituted piperidine (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

-

Add benzyl bromide (1.1-1.2 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80-110°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-benzyl-4-substituted-piperidine.

Radioligand Binding Assay for Sigma Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[15][16] The following is a generalized protocol for a competitive inhibition binding assay to determine the inhibition constant (Kᵢ) of a test compound for σ₁ receptors.[15][17]

Materials:

-

Receptor Source: Guinea pig liver membranes or cell lines expressing the sigma-1 receptor.[15]

-

Radioligand: [³H]-(+)-pentazocine, a selective σ₁ receptor ligand.[15][16]

-

Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine at a high concentration.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound or other compounds of interest at various concentrations.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.[17]

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the binding buffer.[17]

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.[17][18]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[17]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[18]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[17]

-

Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[17]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[18]

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

The σ₁ receptor is a chaperone protein located at the endoplasmic reticulum (ER) that translocates to other parts of the cell upon activation.[2] It modulates a variety of signaling pathways, including calcium signaling and the unfolded protein response.[19]

Caption: Sigma-1 receptor activation and downstream signaling.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The 1-benzylpiperidine scaffold represents a privileged structure in the design of high-affinity sigma receptor ligands. While direct experimental data for this compound is pending, analysis of structurally related compounds suggests it is a promising candidate for sigma receptor interaction. The detailed experimental protocols provided herein offer a robust framework for the synthesis and pharmacological evaluation of this and other novel piperidine derivatives. Further investigation into the SAR of 2-substituted-1-benzylpiperidines will be crucial in elucidating the precise structural requirements for potent and selective sigma receptor modulation, paving the way for the development of novel therapeutics.

References

- 1. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 3. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]

- 4. The molecular function of σ receptors: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases | MDPI [mdpi.com]

- 6. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ricerca.uniba.it [ricerca.uniba.it]

- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iris.unict.it [iris.unict.it]

- 11. digibug.ugr.es [digibug.ugr.es]

- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. usiena-air.unisi.it [usiena-air.unisi.it]

- 14. researchgate.net [researchgate.net]

- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. benchchem.com [benchchem.com]

- 19. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

The Neuroprotective Potential of Piperidine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. In the realm of neurodegenerative diseases, piperidine derivatives have emerged as a promising class of compounds with significant neuroprotective properties. This technical guide provides an in-depth overview of the core scientific principles, experimental validation, and underlying mechanisms of action of these compounds, with a focus on their potential in the treatment of ischemic stroke, Alzheimer's disease, and Parkinson's disease.

Quantitative Analysis of Neuroprotective Piperidine Derivatives

A diverse range of piperidine derivatives has been synthesized and evaluated for their neuroprotective efficacy. The following tables summarize key quantitative data from various studies, offering a comparative perspective on their potency and therapeutic potential.

Table 1: In Vitro Neuroprotective Activity and Cytotoxicity of Piperidine Derivatives

| Compound/Derivative | In Vitro Model | Neuroprotective Concentration | % Cell Viability/Survival | Cytotoxicity (IC50/CC50) | Reference |

| Piperidine Urea Derivatives | |||||

| Compound A10 | L-glutamic acid-induced injury in SH-SY5Y cells | 10 µmol/L | 61.54% | >100 µmol/L | [1] |

| Fenazinel (Control) | L-glutamic acid-induced injury in SH-SY5Y cells | 10 µmol/L | ~55% | ~100 µmol/L | [1] |

| Cinnamamide-Piperidine Derivatives | |||||

| Compound 9d | Glutamate-induced neurotoxicity in SH-SY5Y cells | 10 µmol/L | 59.65% | Not specified | [2] |

| Donepezil and Analogs | |||||

| Donepezil | Aβ42-induced neurotoxicity in rat cortical neurons | 10 µM | Concentration-dependent increase | Not specified | [3] |

| Donepezil | Oxygen-glucose deprivation in rat cortical neurons | 10 µM | Significantly decreased LDH release | Not specified | [4] |

| Piperine and Analogs | |||||

| Piperine | Glutamate-induced apoptosis in hippocampal neurons | Pretreatment | Protective effect | Not specified | [5] |

| Compound 3b (Piperine analog) | H2O2-induced damage in PC12 cells | Not specified | Most potent protection | Not specified | [6] |

| Multi-target Piperidine Derivatives | |||||

| Compound 5k | Aβ1-42 self-aggregation | 25 µM | 88.81% inhibition | Not specified | [7] |

| Compound PD07 | Aβ1-42 induced toxicity in SH-SY5Y cells | Not specified | Demonstrated neuroprotection | Not specified | [8] |

Table 2: In Vivo Efficacy of Neuroprotective Piperidine Derivatives

| Compound/Derivative | Animal Model | Dosage | Key Efficacy Endpoint | % Reduction in Infarct Volume / Improvement | Reference |

| Piperidine Urea Derivatives | |||||

| Compound A10 | MCAO in rats | Dose-dependent | Reduction of cerebral infarction | Significant reduction | [1] |

| Indanone/Benzofuranone-Piperidine Hybrids | |||||

| Compound 4 | MCAO in rats | 40 mg/kg | Reduction of infarct volume | Reduced to 18.45% | |

| Piperine and Analogs | |||||

| Piperine | MPTP-induced Parkinson's disease mouse model | 10 mg/kg | Attenuation of motor deficits | Attenuated deficits | [9] |

| Compound 3b (Piperine analog) | MPTP-induced Parkinson's disease mouse model | 100 mg/kg | Attenuation of behavioral deficits | Significantly attenuated | [6] |

| Piperine | Kainic acid-induced excitotoxicity in rats | 10 or 50 mg/kg | Restoration of cognitive function | Restored to normal state | [10] |

| Multi-target Piperidine Derivatives | |||||

| Compound PD07 | Scopolamine-induced amnesia in rats | 10 mg/kg | Improvement in memory and cognition | Improved | [8] |

Table 3: Mechanistic Insights - Enzyme Inhibition and Receptor Affinity

| Compound/Derivative | Target | IC50/Ki | Reference |

| Donepezil Analogs | |||

| Compound d5 | HDAC | 0.17 µM | [11] |

| AChE | 6.89 µM | [11] | |

| Compound d10 | HDAC | 0.45 µM | [11] |

| AChE | 3.22 µM | [11] | |

| Compound 5k | AChE | 2.13 nM | [7] |

| BuChE | ~80 nM | [7] | |

| Piperidine Urea Derivatives | |||

| Compound A10 | hERG | > 40 µmol/L | [1] |

| Fenazinel | hERG | 8 µmol/L | [1] |

| Multi-target Piperidine Derivatives | |||

| Compound 5 | σ1R | 3.64 nM | [12] |

| hH3R | 7.70 nM | [12] |

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of neuroprotective agents. Below are methodologies for key in vitro and in vivo assays commonly employed in the study of piperidine derivatives.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced cell death.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[13]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[13]

-

Compound Pre-treatment: The culture medium is replaced with a medium containing various concentrations of the test piperidine derivative. Cells are incubated for a predetermined period (e.g., 1-24 hours).[14]

-

Glutamate Challenge: A solution of L-glutamic acid is added to each well to a final concentration known to induce significant cell death (e.g., 8-100 mM), and the cells are incubated for a further 3-24 hours.[13][14]

-

Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the control (untreated) cells.[15]

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.[16]

-

Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).[16]

-

Surgical Procedure:

-

A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[17]

-

The ECA is ligated and transected.[17]

-

A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the lumen of the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).[16][17] The insertion depth is typically 18-20 mm from the CCA bifurcation.[16]

-

-

Ischemia and Reperfusion: The filament is left in place for a specific duration to induce ischemia (e.g., 90-120 minutes). For reperfusion, the filament is withdrawn to restore blood flow.[18]

-

Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system (e.g., on a scale of 0-4, where 0 is no deficit and 4 is severe deficit).

-

Infarct Volume Measurement: After a set period (e.g., 24 hours), the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[16] The unstained (infarcted) area is quantified using image analysis software to determine the infarct volume.[16]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of piperidine derivatives are mediated through the modulation of various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anti-Apoptotic and Antioxidant Pathways

Many piperidine derivatives exert their neuroprotective effects by mitigating oxidative stress and inhibiting apoptosis.

-

Piperine: This natural alkaloid has been shown to protect dopaminergic neurons by maintaining the balance of Bcl-2/Bax, reducing the expression of the pro-inflammatory cytokine IL-1β, and combating oxidative stress in a mouse model of Parkinson's disease.[9]

Caption: Piperine's anti-apoptotic and anti-inflammatory mechanisms.

-

Piperine Analogues (e.g., Compound 3b): These compounds have been shown to activate the Nrf2/Keap1 pathway, leading to the upregulation of phase II antioxidant enzymes like HO-1 and NQO1, thereby protecting against oxidative stress-induced neuronal damage.[6][19]

Caption: Nrf2/Keap1 pathway activation by piperine analogs.

Modulation of Neurotransmitter Systems and Receptors

Several piperidine derivatives target key neurotransmitter systems and receptors implicated in neurodegeneration.

-

Donepezil: This acetylcholinesterase (AChE) inhibitor, widely used in the treatment of Alzheimer's disease, also exhibits neuroprotective effects. Its mechanisms include the activation of the PI3K/Akt signaling pathway, leading to the inhibition of GSK-3β and a reduction in tau phosphorylation.[3] Donepezil's neuroprotection against glutamate excitotoxicity is also mediated by the stimulation of α7 nicotinic acetylcholine receptors (nAChRs) and the subsequent internalization of NMDA receptors.[20]

Caption: Donepezil's neuroprotective signaling pathways.

-

Piperine: In models of excitotoxicity, piperine has been shown to upregulate the Nerve Growth Factor (NGF) signaling pathway. It increases the expression of NGF and its receptor TrkA, leading to the activation of the Akt/GSK3β pathway and subsequent neuroprotection.[10][21]

Caption: Piperine's modulation of the NGF signaling pathway.

Anti-Pyroptotic Pathway

Recent studies have indicated that piperine can also exert neuroprotective effects by inhibiting pyroptosis, a form of programmed cell death.

-

Piperine: In a model of cerebral ischemia, piperine was found to modulate the Caspase-1-mediated pyroptosis pathway, thereby inhibiting neuronal damage.[22][23]

Caption: Piperine's inhibition of the pyroptosis pathway.

Structure-Activity Relationships (SAR)

The neuroprotective activity of piperidine derivatives is intricately linked to their chemical structure. Understanding these relationships is pivotal for the design of more potent and selective compounds.

-

Piperidine Urea Derivatives: In a series of Fenazinel derivatives, the introduction of a piperidine urea group was found to reduce cardiotoxicity (as indicated by a higher hERG IC50 value).[1] The nature of the substituent on the urea nitrogen also influences neuroprotective activity. Aromatic heterocyclic rings containing a sulfur atom generally confer good neuroprotective activity.[1]

-

Piperine and its Analogs: The piperidine ring in piperine plays a crucial role in its neuropharmacological effects. Modifications to this ring can alter the compound's selectivity for targets such as MAO-A and MAO-B.[19] The conjugated dienone system and the methylenedioxy bridge on the aromatic ring are also important for its biological activities.[24]

-

Multi-target Ligands: For multi-target-directed ligands, the linker between the piperidine moiety and other pharmacophores is critical for achieving dual activity. For instance, in compounds targeting both cholinesterases and amyloid-beta aggregation, the length and flexibility of the linker can significantly impact potency and selectivity.[7]

Conclusion and Future Directions

Piperidine derivatives represent a versatile and promising platform for the development of novel neuroprotective agents. Their diverse mechanisms of action, including anti-apoptotic, antioxidant, anti-inflammatory, and receptor-modulatory effects, make them attractive candidates for tackling the multifaceted nature of neurodegenerative diseases.

Future research should focus on:

-

Multi-target Drug Design: Developing single molecules that can simultaneously modulate multiple pathological pathways in diseases like Alzheimer's.

-

Optimization of Pharmacokinetic Properties: Improving the blood-brain barrier permeability and metabolic stability of promising lead compounds.

-

Translational Studies: Bridging the gap between preclinical findings and clinical applications through well-designed clinical trials.

The continued exploration of the rich chemical space of piperidine derivatives holds immense potential for the discovery of next-generation therapies for a range of debilitating neurological disorders.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective effects of donepezil through inhibition of GSK-3 activity in amyloid-beta-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. mdpi.com [mdpi.com]

- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rwdstco.com [rwdstco.com]

- 18. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Piperine protects against cerebral ischemic injury by regulating the Caspase-1-mediated pyroptosis pathway [frontiersin.org]

- 23. Piperine protects against cerebral ischemic injury by regulating the Caspase-1-mediated pyroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Aminomethyl-1-benzyl-piperidine Derivatives in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The multifactorial nature of Alzheimer's disease (AD) necessitates the development of therapeutic agents capable of modulating multiple pathological pathways. The 2-aminomethyl-1-benzyl-piperidine scaffold has emerged as a promising structural motif in the design of such multi-target-directed ligands (MTDLs). This technical guide provides an in-depth overview of the role of these derivatives in AD research, focusing on their design, synthesis, and biological evaluation. We consolidate quantitative data from key studies, detail essential experimental protocols, and visualize critical pathways and workflows to offer a comprehensive resource for professionals in the field of neurodegenerative drug discovery.

Introduction: The Rationale for N-Benzylpiperidine Derivatives in Alzheimer's Disease

Alzheimer's disease is a complex neurodegenerative disorder characterized by a cascade of pathological events, including cholinergic deficit, the formation of amyloid-beta (Aβ) plaques, and neuroinflammation. The N-benzylpiperidine moiety is a key pharmacophore found in donepezil, a widely prescribed acetylcholinesterase (AChE) inhibitor for the symptomatic treatment of AD.[1] Researchers have leveraged this core structure to develop novel derivatives with expanded therapeutic activities beyond simple AChE inhibition.

The primary strategy involves creating MTDLs that can simultaneously address several aspects of AD pathology. These efforts have led to the synthesis of N-benzylpiperidine derivatives with inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase-1 (BACE-1), as well as the ability to inhibit Aβ aggregation and exhibit neuroprotective and antioxidant properties.[2][3]

Multi-Target-Directed Ligand Design and Synthesis Strategies

The design of this compound derivatives often involves the hybridization of the N-benzylpiperidine core with other pharmacophores known to interact with AD-related targets. A common synthetic approach involves the reductive amination of a substituted piperidine with a substituted benzaldehyde, followed by further modifications to introduce additional functional groups.[4]

dot

Caption: A generalized workflow for the discovery and development of N-benzylpiperidine derivatives for Alzheimer's disease.

Quantitative Analysis of Biological Activities

Numerous studies have quantified the in vitro efficacy of various N-benzylpiperidine derivatives against key AD targets. The following tables summarize representative data from the literature, showcasing the potential of this chemical class.

Table 1: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Derivative 4a | AChE | 2.08 ± 0.16 | [5] |

| BuChE | 7.41 ± 0.44 | [5] | |

| Compound d5 | AChE | 6.89 | [6] |

| Compound d10 | AChE | 3.22 | [6] |

| Compound 15b | eeAChE | 0.39 ± 0.11 | [3] |

| huAChE | 1.49 ± 0.43 | [3] | |

| huBuChE | 1.33 ± 0.55 | [3] | |

| Compound 15j | eqBChE | 0.16 ± 0.04 | [3] |

| huAChE | 1.25 ± 0.48 | [3] | |

| huBuChE | 0.66 ± 0.22 | [3] | |

| Compound 20 | AChE | 5.94 ± 1.08 | [7] |

| Compound 28 | AChE | 0.41 ± 1.25 | [7] |

| Compound 23 | BuChE | 0.72 | [8] |

AChE: Acetylcholinesterase, BuChE: Butyrylcholinesterase, eeAChE: Electrophorus electricus AChE, eqBChE: Equine serum BChE, huAChE: Human AChE, huBuChE: Human BuChE.

Table 2: BACE-1 Inhibition, Aβ Aggregation Inhibition, and BBB Permeability

| Compound | Assay | Result | Reference |

| Compound 40 | BACE-1 Inhibition | IC50 = 0.22 µM | [2] |

| Aβ Aggregation Inhibition | 61.1-89.0% | [2] | |

| PAMPA-BBB (Pe) | High Permeability | [2] | |

| Compound 41 | BACE-1 Inhibition | IC50 = 0.25 µM | [2] |

| Aβ Aggregation Inhibition | 65.4-91.2% | [2] | |

| PAMPA-BBB (Pe) | High Permeability | [2] | |

| Compound 23 | Aβ Aggregation Inhibition | 72.5% at 10 µM | [8] |

| PAMPA-BBB (Pe) | Positive | [8] |

Pe: Apparent permeability coefficient (10⁻⁶ cm/s).

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize N-benzylpiperidine derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.

-

Reagents:

-

0.1 M Phosphate buffer (pH 8.0)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) in deionized water

-

AChE enzyme solution (e.g., from Electrophorus electricus)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer, 10 µL of DTNB solution, 10 µL of the test compound solution (or solvent for control), and 10 µL of AChE solution.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compound.

-

Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)

This fluorescence-based assay monitors the formation of Aβ fibrils using the dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to β-sheet-rich structures.

-

Reagents:

-